molecular formula C19H22N4O2 B2565293 2-({1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile CAS No. 2415602-23-0

2-({1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile

Cat. No.: B2565293
CAS No.: 2415602-23-0
M. Wt: 338.411
InChI Key: UHSWLFNHYZQLRX-UHFFFAOYSA-N
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Description

2-({1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of an appropriate precursor, such as a nitrile and an aldehyde, under acidic or basic conditions.

    Attachment of the cyclopropyl group: This step may involve the use of cyclopropyl bromide in the presence of a base to form the cyclopropyl-substituted oxazole.

    Formation of the piperidine ring: This can be synthesized through a reductive amination reaction involving a suitable ketone and an amine.

    Coupling of the piperidine and oxazole rings: This step may involve the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired linkage.

    Formation of the pyridine ring: This can be achieved through a condensation reaction involving an appropriate aldehyde and ammonia or an amine.

    Attachment of the carbonitrile group: This step may involve the use of a cyanating agent such as sodium cyanide or trimethylsilyl cyanide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: Substitution reactions can occur at various positions on the rings, using reagents such as halogens, nucleophiles, or electrophiles.

    Hydrolysis: Hydrolysis reactions can be carried out under acidic or basic conditions to break down the compound into its constituent parts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, electrophiles, and other substituting agents.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

    Hydrolysis: Breakdown products including the original starting materials or simpler compounds.

Scientific Research Applications

2-({1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: This compound is studied for its unique chemical properties and reactivity, making it a valuable tool for understanding reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound’s structure allows it to interact with various biological targets, making it a subject of study for its potential as a biochemical probe or therapeutic agent.

    Medicine: Research is ongoing to explore the compound’s potential as a drug candidate for treating various diseases, including its ability to modulate specific molecular targets.

    Industry: The compound’s unique properties make it a potential candidate for use in industrial applications, such as the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 2-({1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

2-({1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile can be compared with other similar compounds, such as:

    2-({1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridine-3-carbonitrile: This compound has a similar structure but differs in the position of the carbonitrile group, which can affect its reactivity and biological activity.

    2-({1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridine-4-carboxamide:

    2-({1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridine-4-carboxylic acid: This compound has a carboxylic acid group instead of a carbonitrile group, which can affect its solubility, reactivity, and biological activity.

Properties

IUPAC Name

2-[[1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c20-11-15-3-6-21-19(9-15)24-13-14-4-7-23(8-5-14)12-17-10-18(25-22-17)16-1-2-16/h3,6,9-10,14,16H,1-2,4-5,7-8,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHSWLFNHYZQLRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)CN3CCC(CC3)COC4=NC=CC(=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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